molecular formula C24H25ClN4O3 B14986185 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide

Cat. No.: B14986185
M. Wt: 452.9 g/mol
InChI Key: RCHWGLMNTZDTJP-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-carbonyl)phenyl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-carbonyl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxadiazole intermediate.

    Formation of the Piperidine Moiety: The piperidine ring is typically formed through a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.

    Final Coupling Step: The final step involves coupling the piperidine-containing intermediate with the oxadiazole-chlorophenyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-carbonyl)phenyl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are typically used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-carbonyl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-carbonyl)phenyl]butanamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, chlorophenyl group, and piperidine moiety makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H25ClN4O3

Molecular Weight

452.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C24H25ClN4O3/c25-19-11-7-17(8-12-19)23-27-22(32-28-23)6-4-5-21(30)26-20-13-9-18(10-14-20)24(31)29-15-2-1-3-16-29/h7-14H,1-6,15-16H2,(H,26,30)

InChI Key

RCHWGLMNTZDTJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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